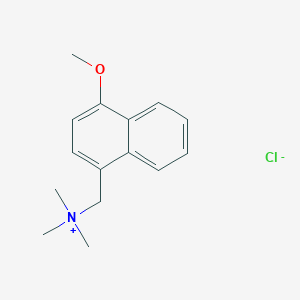
(4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride is a quaternary ammonium compound with a naphthalene ring substituted with a methoxy group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride typically involves the quaternization of (4-methoxynaphthalen-1-yl)methanamine with methylating agents such as methyl iodide or methyl chloride. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
化学反応の分析
Types of Reactions: (4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The naphthalene ring can be reduced under catalytic hydrogenation conditions.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenes.
Substitution: Formation of substituted naphthalenes with various functional groups.
科学的研究の応用
Chemistry: This compound is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds .
Biology: In biological research, (4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride is studied for its potential as a fluorescent probe due to its naphthalene moiety, which exhibits strong fluorescence properties .
Medicine: The compound has been investigated for its potential anticancer properties. It has shown activity as a tubulin polymerization inhibitor, which can disrupt cell division and induce apoptosis in cancer cells .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical stability and reactivity .
作用機序
The mechanism of action of (4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound binds to the colchicine site of tubulin, inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis .
類似化合物との比較
- (4-Methoxynaphthalen-1-yl)methanamine
- (4-Methoxynaphthalen-1-yl)methylamine
- (4-Methoxynaphthalen-1-yl)diphenylsulfonium triflate
Comparison: Compared to these similar compounds, (4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride is unique due to its quaternary ammonium structure, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns.
特性
CAS番号 |
112929-82-5 |
|---|---|
分子式 |
C15H20ClNO |
分子量 |
265.78 g/mol |
IUPAC名 |
(4-methoxynaphthalen-1-yl)methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C15H20NO.ClH/c1-16(2,3)11-12-9-10-15(17-4)14-8-6-5-7-13(12)14;/h5-10H,11H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
QWCMLRSWAXMROH-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CC1=CC=C(C2=CC=CC=C12)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


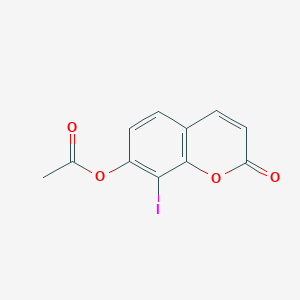

![4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B14314209.png)
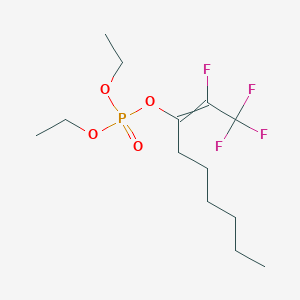
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
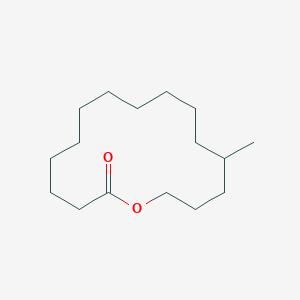
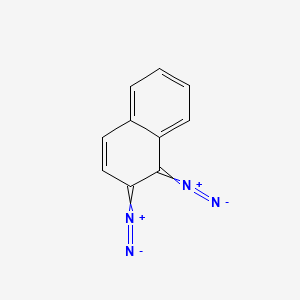
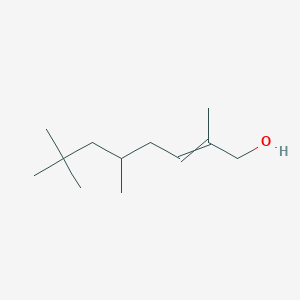
![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
![5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one](/img/structure/B14314251.png)
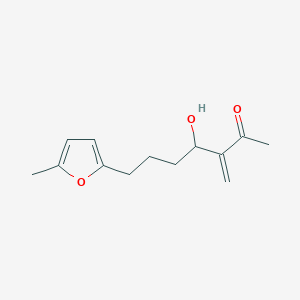
![5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14314262.png)

